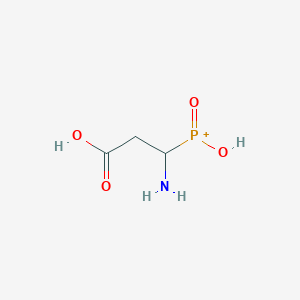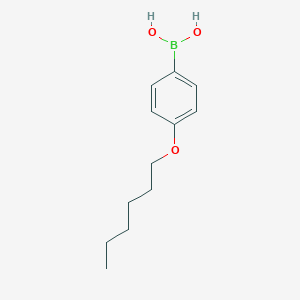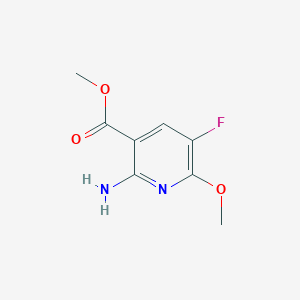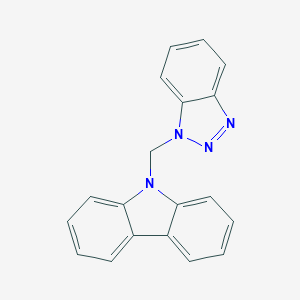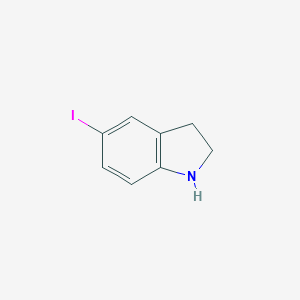
5-Iodoindoline
Vue d'ensemble
Description
5-Iodoindoline is an organic compound belonging to the indoline family, characterized by the presence of an iodine atom at the fifth position of the indoline ring Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Applications De Recherche Scientifique
5-Iodoindoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to disrupt cellular processes in pathogens.
Medicine: Explored for its anticancer properties, particularly in the development of targeted therapies for various types of cancer.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Target of Action
5-Iodoindoline is a halogenated indole derivative . The primary target of this compound is the Glutamate-gated chloride channel (GluCl) . GluCl is a prominent target for drug selection and design in parasitology .
Mode of Action
This compound interacts with its target, the GluCl, leading to parasite death via ion channel activations . This is a common mechanism of action for anthelmintic and antiparasitic drugs .
Biochemical Pathways
It’s known that halogenated indoles like this compound can have significant effects on bacterial signaling . They can also lead to the formation of giant vacuoles in nematodes, causing a form of non-apoptotic death known as methuosis .
Pharmacokinetics
Indoline structures, in general, are known to interact with the amino acid residues of proteins in a hydrophobic manner . They can improve the physicochemical properties of compounds, increasing water solubility and decreasing lipid solubility .
Result of Action
The result of this compound’s action is the death of parasites, including nematodes and insects . It has been shown to display in vitro anthelmintic and insecticidal activities against Bursaphelenchus xylophilus, Meloidogyne incognita, and Tenebrio molitor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the development of drug resistance due to recurrent exposure and excessive usage is a concern in the case of anthelmintic and antiparasitic drugs . Therefore, it’s crucial to identify eco-friendly nematicides and insecticides, and such efforts are reported to be effective .
Analyse Biochimique
Biochemical Properties
5-Iodoindoline, like other indoles, plays a role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the this compound molecule and the functional groups it carries .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is likely involved in various metabolic pathways, interacting with enzymes or cofactors It may also have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoindoline can be achieved through several methods, including:
Halogenation of Indoline: This method involves the direct iodination of indoline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Cyclization Reactions: Another approach involves the cyclization of 2-iodoaniline with ethylene glycol in the presence of a strong acid catalyst like sulfuric acid. This method provides a straightforward route to this compound with high yield.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodoindoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of indole derivatives.
Reduction Reactions: Reduction of the iodine atom can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of indoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Reactions are performed in acidic or basic aqueous solutions at room temperature or slightly elevated temperatures.
Reduction: Reactions are conducted in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere conditions.
Major Products:
Substitution Reactions: Products include azidoindoline, cyanoindoline, and thioureidoindoline.
Oxidation Reactions: Products include indole-2-carboxylic acid and other indole derivatives.
Reduction Reactions: Products include indoline and its derivatives.
Comparaison Avec Des Composés Similaires
5-Bromoindoline: Similar in structure but with a bromine atom instead of iodine. It exhibits different reactivity and biological activity.
5-Chloroindoline: Contains a chlorine atom and is less reactive compared to 5-Iodoindoline.
5-Fluoroindoline: Features a fluorine atom and is known for its unique electronic properties.
Uniqueness of this compound: The presence of the iodine atom in this compound imparts distinct reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine contribute to stronger interactions with molecular targets, making this compound a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
5-iodo-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADZERKEXPUPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of structural modifications on the crystal packing of 5-Iodoindoline derivatives?
A1: The two research articles highlight how seemingly small structural changes in this compound derivatives can significantly impact their crystal packing. For instance, in "1-Ethyl-5-iodoindoline-2,3-dione" [], the presence of an ethyl group leads to the formation of two distinct molecules within the asymmetric unit, differing in planarity. These molecules arrange themselves in a layer-like structure stabilized by C—H⋯O hydrogen bonds and I⋯O interactions []. Conversely, "1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dione" [] exhibits a planar iodoindoline ring system due to the presence of a 3-chlorobenzyl group. This modification leads to π–π stacking interactions between the iodoindoline rings in the crystal structure [].
Q2: Can you elaborate on the structural characterization of the this compound derivatives discussed in the articles?
A2: Both articles provide detailed structural characterization of the investigated this compound derivatives. "1-Ethyl-5-iodoindoline-2,3-dione" [] with the molecular formula C10H8INO2, displays a distinct layer-like arrangement in its crystal structure. "1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dione" [], represented by the molecular formula C15H9ClINO2, shows a planar iodoindoline ring system with a specific dihedral angle relative to the 3-chlorobenzyl substituent []. While both articles focus primarily on X-ray crystallography for structural analysis, further spectroscopic data, such as NMR and IR, would be beneficial for a comprehensive characterization of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
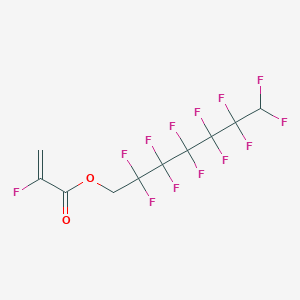
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)
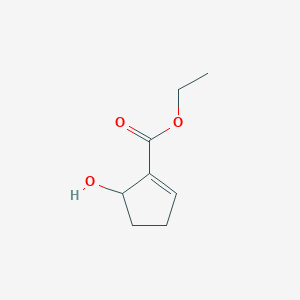
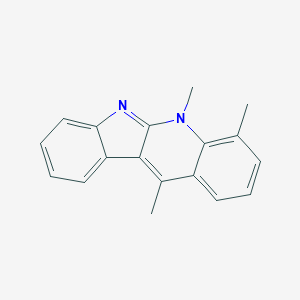
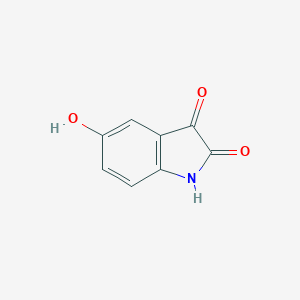
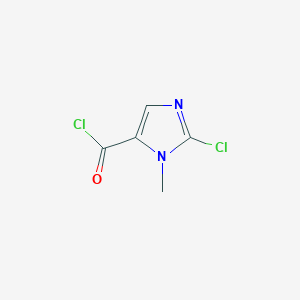
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B38546.png)

